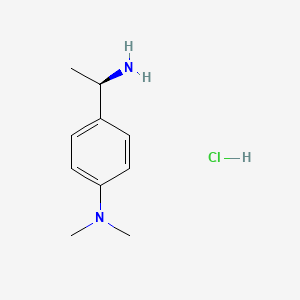

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride

CAS No.: 1810074-57-7

Cat. No.: VC8396624

Molecular Formula: C10H17ClN2

Molecular Weight: 200.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1810074-57-7 |

|---|---|

| Molecular Formula | C10H17ClN2 |

| Molecular Weight | 200.71 g/mol |

| IUPAC Name | 4-[(1R)-1-aminoethyl]-N,N-dimethylaniline;hydrochloride |

| Standard InChI | InChI=1S/C10H16N2.ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;/h4-8H,11H2,1-3H3;1H/t8-;/m1./s1 |

| Standard InChI Key | IKDUAXOKHFOREM-DDWIOCJRSA-N |

| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)N(C)C)N.Cl |

| SMILES | CC(C1=CC=C(C=C1)N(C)C)N.Cl |

| Canonical SMILES | CC(C1=CC=C(C=C1)N(C)C)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride consists of a benzene ring substituted with a dimethylamino group at the para position and an (R)-configured 1-aminoethyl side chain. The hydrochloride salt form enhances solubility and stability, a common modification for amine-containing pharmaceuticals . The base compound has a molecular formula of C10H16N2 and a molecular weight of 164.25 g/mol, with the hydrochloride adding 36.46 g/mol .

The stereocenter at the 1-aminoethyl group confers chirality, critical for interactions with biological targets. The (R)-configuration is explicitly defined in the IUPAC name: 4-[(1R)-1-aminoethyl]-N,N-dimethylaniline .

Nuclear Magnetic Resonance (NMR)

While direct NMR data for the hydrochloride salt are unavailable, the free base’s structure can be inferred from related compounds. For example, 1,4-amino-N,N-dimethylaniline dihydrochloride (CAS 536-46-9) exhibits aromatic proton signals at 7.87 ppm and methyl group signals at 3.39 ppm in D2O . The hydrochloride salt’s protonation state would shift these signals slightly due to deshielding effects .

Mass Spectrometry and Chromatography

High-resolution mass spectrometry (HRMS) of the free base would yield a molecular ion peak at m/z 164.25, while the hydrochloride salt would show a peak at m/z 200.71 (164.25 + 36.46). Reverse-phase HPLC methods, as described for analogs in synthetic studies, could separate enantiomers using chiral columns .

Synthesis and Derivatization

Synthetic Routes

The synthesis of (R)-4-(1-aminoethyl)-N,N-dimethylaniline hydrochloride likely involves asymmetric reductive amination or resolution of racemic mixtures. A published method for structurally related compounds (e.g., RS130-180) utilizes:

-

Bromination of N,N-dimethylaniline derivatives.

-

Palladium-catalyzed cross-coupling to introduce aminoethyl groups.

For example, intermediate 4-(2-aminoethyl)-2,5-dimethoxy-N,N-dimethylaniline (CAS 1177346-49-4) is synthesized via Suzuki-Miyaura coupling, followed by Boc deprotection . Adapting this route with appropriate protecting groups could yield the target compound.

Salt Formation

Conversion to the hydrochloride salt typically involves treating the free base with hydrochloric acid in a polar solvent like methanol or ethanol. The reaction equation is:

The product is isolated via crystallization or lyophilization, as demonstrated in the synthesis of RS130-180 .

Pharmacological and Biological Considerations

Metabolic Stability

Primary amines like the 1-aminoethyl group are susceptible to oxidative deamination by monoamine oxidases (MAOs). N,N-Dimethylation and steric hindrance from the (R)-configuration could reduce metabolic clearance, extending half-life in vivo .

Applications in Chemical Research

Chiral Building Block

The compound’s enantiopurity makes it valuable for synthesizing chiral ligands or catalysts. For instance, it could serve as a precursor for asymmetric hydrogenation catalysts or as a resolving agent for racemic mixtures .

Pharmaceutical Intermediate

Its structural similarity to psychedelic phenethylamines (e.g., DOI, DOM) suggests utility in developing central nervous system (CNS) therapeutics. Modifications to the aminoethyl side chain could optimize blood-brain barrier permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume